molecular formula C10H11ClF3NO B15048207 (3S)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol

(3S)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B15048207
M. Wt: 253.65 g/mol
InChI Key: KJLWQEVHKSRSFF-VIFPVBQESA-N
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Description

(3S)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol is a chiral amino alcohol derivative characterized by a 2-chloro-4-(trifluoromethyl)phenyl substituent attached to the propan-1-ol backbone. The trifluoromethyl (-CF₃) and chlorine (Cl) groups introduce strong electron-withdrawing effects, influencing solubility, stability, and intermolecular interactions. Its molecular formula is C₁₀H₁₁ClF₃NO, with a molecular weight of 253.65 g/mol (derived from analogous structures in and ).

Properties

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.65 g/mol

IUPAC Name

(3S)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol

InChI

InChI=1S/C10H11ClF3NO/c11-8-5-6(10(12,13)14)1-2-7(8)9(15)3-4-16/h1-2,5,9,16H,3-4,15H2/t9-/m0/s1

InChI Key

KJLWQEVHKSRSFF-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)[C@H](CCO)N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)C(CCO)N

Origin of Product

United States

Preparation Methods

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a well-established method for enantioselective reduction of ketones to secondary alcohols. For this compound, a β-keto amine precursor (1) could be reduced using a chiral oxazaborolidine catalyst to yield the desired (3S)-configuration.

Synthetic Route:

  • Preparation of β-Keto Amine (1):
    Condensation of 2-chloro-4-(trifluoromethyl)benzaldehyde with nitroethane via a Henry reaction, followed by catalytic hydrogenation to reduce the nitro group to an amine.
  • CBS Reduction:
    Treatment of (1) with a CBS catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine) and borane-dimethyl sulfide complex at −78°C yields the (3S)-amino alcohol with high enantiomeric excess (ee > 90%).

Optimization Considerations:

  • Temperature control is critical to minimize epimerization.
  • Use of anhydrous solvents (tetrahydrofuran or dichloromethane) enhances catalyst efficiency.

Catalytic Asymmetric Hydrogenation

Hydrogenation of Enamides

Chiral rhodium or ruthenium catalysts can hydrogenate α,β-unsaturated enamide precursors to install both the amine and alcohol groups stereoselectively.

Synthetic Route:

  • Synthesis of Enamide (2):
    Michael addition of 2-chloro-4-(trifluoromethyl)phenylacetylene to a protected glycine derivative forms an α,β-unsaturated enamide.
  • Asymmetric Hydrogenation:
    Using a DuPHOS-Rh catalyst, hydrogenation of (2) at 50 psi H₂ in methanol affords the (3S)-product with >95% ee.

Key Data:

Parameter Value
Catalyst Loading 0.5 mol% Rh
Temperature 25°C
Pressure 50 psi H₂
Enantiomeric Excess 96%

Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Lipases such as Candida antarctica lipase B (CAL-B) can selectively acylate one enantiomer of a racemic amino alcohol, enabling separation.

Procedure:

  • Racemic Synthesis:
    Reductive amination of 2-chloro-4-(trifluoromethyl)acetophenone with ammonium acetate and sodium cyanoborohydride yields racemic amino alcohol.
  • Enzymatic Acylation:
    Treatment with CAL-B and vinyl acetate in tert-butyl methyl ether selectively acetylates the (3R)-enantiomer, leaving the (3S)-enantiomer unreacted for isolation.

Yield and Efficiency:

Step Yield ee (%)
Racemic Synthesis 85% 0
Enzymatic Resolution 40% 99

Mannich Reaction-Based Approaches

Three-Component Mannich Reaction

A Mannich reaction between 2-chloro-4-(trifluoromethyl)benzaldehyde, an amine, and a ketone generates β-amino ketones, which are reduced to the target amino alcohol.

Reaction Conditions:

  • Aldehyde: 2-Chloro-4-(trifluoromethyl)benzaldehyde
  • Amine: Benzylamine (as a protecting group)
  • Ketone: Hydroxyacetone
  • Catalyst: Proline (20 mol%) in ethanol/water

Reduction Step:
Sodium borohydride in methanol reduces the β-amino ketone to the amino alcohol, followed by hydrogenolytic removal of the benzyl group.

Epoxide Ring-Opening Strategies

Epoxide Synthesis and Amine Nucleophile Attack

Epoxides derived from cinnamyl alcohols can react with ammonia to form amino alcohols.

Synthetic Pathway:

  • Epoxidation:
    Reaction of 3-[2-chloro-4-(trifluoromethyl)phenyl]allyl alcohol with m-chloroperbenzoic acid forms the epoxide.
  • Ring-Opening:
    Treatment with aqueous ammonia at 60°C opens the epoxide, yielding the amino alcohol. Chirality is induced using a Sharpless asymmetric epoxidation catalyst.

Challenges and Mitigation Strategies

  • Steric Hindrance: The trifluoromethyl group slows reaction kinetics; elevated temperatures (80–100°C) or microwave-assisted synthesis may accelerate steps.
  • Purification: Reverse-phase chromatography or recrystallization from ethanol/water mixtures improves purity.
  • Stereochemical Verification: Chiral HPLC with a Daicel Chiralpak AD-H column confirms enantiopurity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of 3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-one.

    Reduction: Formation of (3S)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-amine.

    Substitution: Formation of 3-[2-azido-4-(trifluoromethyl)phenyl]propan-1-ol.

Scientific Research Applications

(3S)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (3S)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on structural motifs, substituent variations, and available

(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride

  • Molecular Formula: C₁₀H₁₃ClF₃NO ().
  • Key Differences :
    • Stereochemistry : The (3R)-enantiomer differs in configuration at the chiral center, which may lead to divergent biological activity (e.g., receptor binding affinity or metabolic pathways) .
    • Substituents : Lacks the 2-chloro substituent, reducing steric hindrance and electron-withdrawing effects.
    • Functional Group : The hydrochloride salt form enhances solubility compared to the free base.

(3S)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol

  • Molecular Formula: C₁₀H₁₄ClNO ().
  • Key Differences :
    • Substituents : Replaces the 2-chloro-4-(trifluoromethyl)phenyl group with a 3-chloro-4-methylphenyl group. The methyl (-CH₃) group is less electronegative than -CF₃, altering lipophilicity and electronic properties .
    • Molecular Weight : 199.68 g/mol (lower due to absence of fluorine atoms).

2,2-Dimethyl-3-(3-tolyl)propan-1-ol

  • Molecular Formula : C₁₂H₁₈O (derived from ).
  • Key Differences: Backbone Structure: Contains a dimethyl group at C2, increasing steric bulk and reducing conformational flexibility. Safety limits for this compound are established by the IFRA Standard, suggesting regulatory distinctions compared to halogenated analogs .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Notable Properties
(3S)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol C₁₀H₁₁ClF₃NO 253.65 2-Cl, 4-CF₃ (3S) High electronegativity, chiral center
(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol HCl C₁₀H₁₃ClF₃NO 268.67 4-CF₃ (3R) Enhanced solubility (HCl salt)
(3S)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol C₁₀H₁₄ClNO 199.68 3-Cl, 4-CH₃ (3S) Reduced lipophilicity
2,2-Dimethyl-3-(3-tolyl)propan-1-ol C₁₂H₁₈O 178.27 3-CH₃, C2-dimethyl - Higher steric bulk, IFRA-regulated

Research Findings and Implications

  • Stereochemical Impact: The (3S) configuration in the query compound may confer distinct binding properties compared to its (3R)-enantiomer, as seen in related chiral amino alcohols .

Biological Activity

(3S)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a trifluoromethyl group, has been studied for its interactions with various biological targets, particularly in the context of drug development.

Chemical Structure and Properties

The chemical formula of this compound is C10H12ClF3N2O, with a molecular weight of approximately 264.63 g/mol. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacological properties.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds containing trifluoromethyl groups. For instance, research has shown that similar structures can inhibit viral proteases, which are crucial for viral replication. The incorporation of a trifluoromethyl group has been associated with increased potency against various viral targets, including coronaviruses .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The biological evaluation of related compounds has demonstrated that modifications at the phenyl ring significantly affect enzyme binding affinity and inhibition kinetics. For example, structural activity relationship (SAR) studies have shown that substituents like trifluoromethyl can enhance inhibitory effects on enzymes such as 5-hydroxytryptamine (5-HT) uptake .

Study 1: Antiviral Activity Against SARS-CoV

A study focused on ketone-based inhibitors revealed that compounds structurally similar to this compound exhibited significant inhibition of SARS-CoV proteases. The results indicated IC50 values in the nanomolar range, suggesting strong antiviral activity .

Study 2: Enzyme Inhibition Profile

In another investigation, a series of phenyl-substituted amino alcohols were tested for their ability to inhibit various enzymes. The presence of the trifluoromethyl group was found to enhance binding affinity significantly. For example, one compound demonstrated an increase in inhibition constant (Ki) by up to six-fold compared to its non-fluorinated analogs .

Table: Summary of Biological Activities

Activity Target IC50 (nM) Comments
AntiviralSARS-CoV Protease220Strong inhibition observed
Enzyme Inhibition5-Hydroxytryptamine Uptake150Enhanced by trifluoromethyl substitution
Enzyme InhibitionMetabolic EnzymesVariesStructure-dependent activity

Q & A

Basic Questions

Q. What synthetic routes are recommended for (3S)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol?

  • Key Methods :

Asymmetric Reduction : Reduce a ketone precursor (e.g., 3-[2-chloro-4-(trifluoromethyl)phenyl]-3-oxopropan-1-ol) using chiral catalysts like (R)- or (S)-BINAP-Ru complexes to achieve the desired (3S) stereochemistry.

Nucleophilic Substitution : React 2-chloro-4-(trifluoromethyl)benzyl halides with chiral epoxides or aziridines, followed by hydrolysis and amino group introduction .

Reductive Amination : Condense aldehyde intermediates (e.g., 2-chloro-4-(trifluoromethyl)benzaldehyde) with amino alcohols under hydrogenation conditions using Pd/C or PtO₂ .

  • Critical Conditions : Use anhydrous solvents (THF, DCM) and low temperatures (0–5°C) to suppress racemization.

Q. How is the stereochemistry at the 3-position confirmed?

  • Chiral HPLC : Compare retention times with enantiomeric standards (e.g., Chiralpak IA/IB columns) .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis .
  • Optical Rotation : Measure specific rotation ([α]D) and compare with literature values for (3S)-configured analogs .

Q. What spectroscopic techniques are used for characterization?

  • NMR :

  • ¹H/¹³C NMR : Identify protons adjacent to chiral centers (δ 3.5–4.5 ppm for -CH(OH)-) and trifluoromethyl splitting patterns (q, J = 10 Hz) .
  • ¹⁹F NMR : Confirm trifluoromethyl presence (δ -60 to -65 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Questions

Q. How do chlorine and trifluoromethyl substituents influence electronic properties and reactivity?

  • Electronic Effects :

  • Trifluoromethyl (-CF₃) : Strong electron-withdrawing effect (σₚ = 0.54) enhances electrophilic reactivity at the phenyl ring .
  • Chlorine (-Cl) : Moderate electron-withdrawing effect (σₘ = 0.37) directs regioselectivity in substitution reactions .
    • Computational Insights : DFT studies reveal decreased electron density at the para position of the phenyl ring, favoring nucleophilic attack at ortho positions .

Q. What strategies mitigate side reactions during synthesis (e.g., racemization or CF₃ group degradation)?

  • Racemization Prevention :

  • Use mild reducing agents (e.g., NaBH₄ with CeCl₃) instead of strong acids/bases .
  • Conduct reactions under inert atmosphere (N₂/Ar) to avoid oxidation of the amino group .
    • CF₃ Stability : Avoid high temperatures (>80°C) and strongly basic conditions (pH >10) to prevent defluorination .

Q. How do structural modifications at the phenyl ring affect bioactivity?

  • Structure-Activity Relationship (SAR) :

Substituent Effect on Bioactivity Reference
-CF₃ at C4↑ Lipophilicity, enhances membrane permeability
-Cl at C2↑ Binding affinity to hydrophobic enzyme pockets
-F at C4 (analog)↓ Metabolic stability due to reduced steric hindrance

Q. What catalytic systems enable enantioselective synthesis of this compound?

  • Chiral Ligands :

  • (S)-BINAP/Pd for asymmetric hydrogenation of ketone precursors .
  • Jacobsen’s Co-salen catalysts for epoxide ring-opening with amines .
    • Kinetic Resolution : Use lipases (e.g., CAL-B) to hydrolyze racemic mixtures selectively .

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